Nomegestrol acetate
Overview
Description
Nomegestrol acetate is a synthetic progestogen derived from 19-nor-progesterone. It is primarily used in oral contraceptives, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its high progestational potency and selective activity on the progesterone receptor, making it a valuable agent in reproductive health.
Mechanism of Action
Target of Action
Nomegestrol acetate, also known as NOMAC, is a progestin . Its primary target is the progesterone receptor, the biological target of progestogens like progesterone . It has some antiandrogenic activity and no other important hormonal activity .
Mode of Action
This compound acts as a selective, high-affinity full agonist of the progesterone receptor . This means it binds to the progesterone receptor and activates it, mimicking the action of natural progesterone. It also has partial antiandrogenic activity , meaning it can block the effects of androgens (male hormones) to some extent.
Biochemical Pathways
The antigonadotropic action of this compound is mediated at the hypothalamic and pituitary level, like other progestins . This means it can inhibit the release of gonadotropins, hormones that stimulate the gonads (ovaries in women, testes in men). This can affect various hormonal pathways and their downstream effects, including the menstrual cycle in women.
Pharmacokinetics
This compound is taken orally and has a bioavailability of 63% . It binds to albumin in the blood at a rate of 97.5–98.0% . It is metabolized in the liver by hydroxylation via enzymes CYP3A3, CYP3A4, CYP2A6 . The drug has six main metabolites, all essentially inactive . It has an elimination half-life of approximately 50 hours (range 30–80 hours) . It is excreted in urine and feces .
Result of Action
This compound’s action results in a variety of effects at the molecular and cellular level. As a progestin, it can inhibit ovulation and cause changes in the endometrium, making it less suitable for implantation of a fertilized egg . It can also cause changes in cervical mucus, making it more difficult for sperm to reach the egg .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and hence its efficacy and stability. Also, individual factors such as a person’s age, health status, and genetic makeup can influence how this compound works in the body.
Biochemical Analysis
Biochemical Properties
Nomegestrol acetate is designed to bind specifically to the progesterone receptor . It exerts strong antiestrogenic effects at the level of the endometrium and has potent antigonadotropic activity . It also has partial antiandrogenic activity . This compound interacts with enzymes such as cytochrome P450 (CYP) system enzymes, including CYP3A3, CYP3A4, and CYP2A6 .
Cellular Effects
This compound has been shown to inhibit the growth of RL95-2 and HEC-1A cells, arresting the cell cycle at the G0/G1 phase, inducing apoptosis, and markedly down-regulating the level of phosphorylated mTOR/4EBP1/eIF4G in both cell lines . It also had a stimulatory effect on the activity of estrogen sulfotransferase, an enzyme that converts E1 to E1S or E2 to E2S in hormone-dependent MCF-7 and T-47D human breast cancer cells .
Molecular Mechanism
This compound may oppose the actions of androgens on the ventral prostate by directly interacting with the androgen receptor . It is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .
Temporal Effects in Laboratory Settings
This compound has shown a lack of proliferative activity in normal and cancerous breast tissue, and does not have a deleterious effect on bone remodeling . It also does not adversely affect glucose metabolism or body weight .
Dosage Effects in Animal Models
In animal models, this compound inhibited ovulation in rats and monkeys at dosages of 2.5 mg/kg and 1 mg/kg, respectively .
Metabolic Pathways
This compound is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .
Transport and Distribution
The apparent volume of distribution of this compound is large (approximately 1200–1300 L), indicating that protein binding is not a limiting factor in the distribution of the molecule .
Subcellular Localization
Given its role as a progestin, it is likely to be found in the cytoplasm before it binds to the progesterone receptor and translocates to the nucleus to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nomegestrol acetate is synthesized starting from 17α-hydroxyprogesterone acetate. The process involves etherification addition and elimination, followed by a hydrogenated reduction reaction to produce a crude product. This crude product is then crystallized using ethyl acetate . Another method involves the use of Rh-Binap catalysts, which offer mild reaction conditions and the ability to recycle the catalyst .
Industrial Production Methods: The industrial production of this compound focuses on optimizing yield and purity while minimizing environmental impact. The synthesis route is designed to be short, with stable intermediates and high product yield, making it cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nomegestrol acetate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Nomegestrol acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study progestogen activity and receptor binding.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in clinical trials for contraceptive efficacy and hormone replacement therapy.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
- Medroxyprogesterone acetate
- Megestrol acetate
- Cyproterone acetate
Comparison: Nomegestrol acetate is unique due to its high selectivity for the progesterone receptor and its minimal androgenic and estrogenic activity. This selectivity reduces the risk of side effects commonly associated with other progestogens, making it a preferred choice in hormone therapy and contraception .
Properties
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBFTNIGYRNQY-YQLZSBIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207349 | |
Record name | Nomegestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58652-20-3 | |
Record name | Nomegestrol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58652-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nomegestrol acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058652203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nomegestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nomegestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOMEGESTROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J78V5W05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nomegestrol Acetate (NOMAC)?
A1: this compound (NOMAC) is a synthetic progestin, a class of medications that mimic the effects of the naturally occurring hormone progesterone. It is used in various applications, including hormone replacement therapy and contraception.
Q2: How does NOMAC exert its effects on the body?
A: NOMAC primarily acts by binding to progesterone receptors. [] This binding can lead to a range of downstream effects, including:
- Inhibition of Ovulation: NOMAC effectively suppresses the surge in luteinizing hormone (LH) that triggers ovulation. [, , ]
- Changes in Cervical Mucus: NOMAC alters the consistency of cervical mucus, making it thicker and less hospitable to sperm penetration. [, ]
- Endometrial Changes: NOMAC induces changes in the lining of the uterus (endometrium), making it less receptive to implantation of a fertilized egg. [, ]
Q3: Does NOMAC have any effects on estrogen levels?
A: Yes, NOMAC can indirectly lower estrogen levels by suppressing the production of gonadotropins like follicle-stimulating hormone (FSH) and LH, which are involved in estrogen synthesis. [, , , ]
Q4: How does NOMAC compare to other progestins in terms of its action on the endometrium?
A: Unlike some progestins that can have a proliferative effect on the endometrium, NOMAC does not appear to stimulate endometrial growth. [, ]
Q5: What is the molecular formula and weight of NOMAC?
A5: The molecular formula of NOMAC is C22H28O4, and its molecular weight is 356.47 g/mol.
Q6: Are there any known impurities associated with NOMAC synthesis?
A: Yes, recent studies have identified and characterized several impurities in NOMAC samples, both known and novel. These findings are important for quality control in NOMAC production. []
Q7: How do structural modifications of this compound impact its activity?
A: Research has shown that even small changes to the structure of NOMAC can significantly affect its binding affinity for steroid hormone receptors, particularly progesterone receptors. These changes influence its progestational, anti-estrogenic, and anti-androgenic activities. []
Q8: What is the stability profile of this compound?
A8: While specific stability data is not extensively discussed in the provided articles, NOMAC is known to be stable under typical storage conditions.
Q9: Are there any specific formulation strategies employed to improve the stability, solubility, or bioavailability of NOMAC?
A: NOMAC has been formulated in various ways, including oral tablets, subdermal implants, and potentially vaginal rings. [, , , ] Specific details about formulation strategies to enhance its properties were not found in these articles.
Q10: How is NOMAC absorbed, distributed, metabolized, and excreted (ADME)?
A: While a detailed ADME profile is not provided in these articles, research indicates that NOMAC is well-absorbed after oral administration. [, ] It is likely metabolized in the liver, as is typical for steroid hormones, but specific metabolites were not identified in these studies.
Q11: Does the route of administration (e.g., oral vs. transdermal) affect the pharmacokinetics of NOMAC?
A: It's likely, but the provided articles focus primarily on oral administration and a few on implants. [, , ] More research is needed to compare the pharmacokinetic profiles of different NOMAC formulations.
Q12: What in vitro models have been used to study the effects of NOMAC?
A12: Researchers have employed various in vitro models, including:
- Human breast cancer cell lines (MCF-7 and T-47D): These cell lines are commonly used to study hormone-dependent breast cancer and the effects of progestins. [, , ]
- Rat granulosa cells: These cells are important for ovarian function and have been used to investigate the direct effects of NOMAC on steroidogenesis. []
- Human endothelial cells: These cells line blood vessels, and studies using them have provided insights into the potential cardiovascular effects of NOMAC. []
Q13: What in vivo models have been used to study NOMAC?
A: Rat models have been utilized to investigate the anti-androgenic effects of NOMAC on the prostate. [] Additionally, clinical trials in humans have been conducted to evaluate the efficacy and safety of NOMAC for various indications. [, , , , , , , , , , ]
Q14: What are the key findings from clinical trials on NOMAC?
A14: Clinical trials have demonstrated that NOMAC is effective for:
- Contraception: NOMAC-containing oral contraceptives have shown good contraceptive efficacy comparable to other established formulations. [, , , ]
- Menstrual Symptom Relief: NOMAC has effectively reduced menstrual pain, bleeding, and other associated symptoms in premenopausal women. [, , , ]
- Hormone Replacement Therapy (HRT): NOMAC has been successfully used in HRT to manage menopausal symptoms, often in combination with estradiol. [, , , ]
Q15: Are there any specific drug delivery approaches being explored for NOMAC to enhance its targeting to specific tissues?
A: Research suggests that subdermal implants and vaginal rings could offer alternative delivery methods for NOMAC, potentially leading to different pharmacokinetic profiles and localized effects. [, , , ]
Q16: What analytical techniques have been used to characterize and quantify NOMAC in biological samples?
A16: Researchers have employed various analytical techniques, including:
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and selective technique has been used to simultaneously quantify NOMAC and estradiol in plasma samples from postmenopausal women. []
Q17: How does the dissolution rate of NOMAC in various media affect its bioavailability?
A17: While the provided articles do not extensively discuss dissolution and solubility, these factors are crucial for oral bioavailability. Formulations are likely optimized to ensure adequate dissolution and absorption of NOMAC.
Q18: How have analytical methods for measuring NOMAC been validated?
A: Researchers have emphasized the importance of validating analytical methods for NOMAC, particularly immunoassays, due to the potential for interference from plasma components. Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of these assays. []
Q19: What measures are taken to ensure the quality control of NOMAC during its development and manufacturing?
A: The identification and characterization of impurities in NOMAC highlight the importance of stringent quality control measures throughout its production. [] These measures help to ensure the consistency, safety, and efficacy of NOMAC products.
Q20: What are some alternatives to this compound for contraception and hormone replacement therapy?
A: There are numerous alternatives to NOMAC, including other progestins (e.g., drospirenone, levonorgestrel) and different types of hormonal contraceptives (e.g., combined oral contraceptives containing ethinyl estradiol, progestin-only pills, hormonal IUDs, implants, patches, vaginal rings). The choice of contraceptive or HRT regimen depends on individual patient factors and preferences. [, , , , , ]
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